The molecular structure of MK-1496 is characterized by its specific arrangement of atoms that confer its biological activity. The compound's structure includes:
The precise molecular formula and structural data are not disclosed in the available sources, but it is crucial for understanding how MK-1496 interacts with PLK1.
MK-1496 undergoes several chemical reactions during its interaction with biological targets:
Technical details regarding these reactions are critical for understanding the drug's efficacy and safety profile.
MK-1496 exerts its therapeutic effects primarily through the inhibition of PLK1. The mechanism can be summarized as follows:
While specific physical properties such as melting point or boiling point for MK-1496 are not provided in the sources, compounds in this category typically exhibit:
Chemical properties relevant to drug development include lipophilicity (log P), which influences absorption and distribution within biological systems.
MK-1496 has been primarily investigated for its potential use in oncology:
MK-1496 (chemical name: (1S)-1-(4-((1S)-1-Aminoethyl)phenyl)-2-(tert-butylamino)ethanol; CAS#1037254-47-9) is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), with a molecular weight of 236.36 g/mol and the molecular formula C₁₄H₂₄N₂O [1]. Its stereospecific structure, characterized by (S,S)-configuration at the chiral centers, enables high-affinity binding to the kinase domain of PLK1. Biochemical profiling demonstrates MK-1496's 50-fold greater selectivity for PLK1 (IC₅₀ = 2 nM) over PLK2 (IC₅₀ = 100 nM) and PLK3 (IC₅₀ = 90 nM), attributable to unique interactions with the hinge region and hydrophobic back pocket of PLK1's catalytic site [1] [4].
Table 1: Selectivity Profile of MK-1496 Against Polo-like Kinase Family
Kinase | IC₅₀ (nM) | Role in Cell Cycle | Structural Basis of Selectivity |
---|---|---|---|
PLK1 | 2 | Mitotic entry, spindle assembly | Optimal fit in hydrophobic pocket |
PLK2 | 100 | G1/S transition | Steric clash with Leu132 residue |
PLK3 | 90 | DNA damage response | Reduced affinity for PB2 domain |
PLK4 | >1000 | Centriole duplication | Divergent polo-box architecture |
The selectivity is further explained by structural analyses revealing that MK-1496 forms hydrogen bonds with Cys67 and Lys82 in PLK1's ATP-binding cleft, while steric hindrance from Leu132 in PLK2 and His136 in PLK3 disrupts binding [4] [8]. This discrimination prevents off-target effects on PLK4, which contains only one polo-box (PB1) instead of the dual polo-box domain (PB1-PB2) characteristic of PLK1-3 [8].
MK-1496 functions primarily as a competitive ATP-antagonist, binding the hinge region of PLK1's kinase domain (KD) without covalent modification [1]. Isothermal titration calorimetry studies confirm a binding affinity (Kd) of 1.8 nM, driven by enthalpy changes from hydrogen bonding and hydrophobic interactions [4]. Unlike allosteric PLK1 inhibitors (e.g., poloxin derivatives targeting the polo-box domain), MK-1496 directly occupies the ATP-pocket, preventing phosphate transfer to substrates [2] [4].
Hybrid studies replacing PLK1's polo-box domain (PBD) with PBD2 (from PLK2) reveal that kinase domain inhibition remains the primary mechanism of action. PBD-swapped PLK1 variants retain sensitivity to MK-1496, confirming that catalytic inhibition—not PBD disruption—mediates cytotoxicity [4]. However, MK-1496 binding induces conformational changes in the kinase domain that indirectly reduce phosphopeptide affinity of the downstream PBD by 40%, suggesting long-range allosteric effects [4] [8]. This dual functionality distinguishes MK-1496 from purely ATP-competitive or PBD-targeted agents.
Phosphoproteomic screens in HeLa cells treated with 100 nM MK-1496 for 6 hours identify 1,248 downregulated phosphosites across 672 proteins, with PLK1-dependent mitotic substrates most severely affected [2] [3]. Key disrupted pathways include:
Table 2: Top Phosphosites Suppressed by MK-1496 Treatment
Substrate | Phosphosite | Function | Reduction (%) | Validation Method |
---|---|---|---|---|
Cdc25C | p-Ser198 | G2/M transition | 92% | Western blot |
STIL | p-Ser1116 | Centriole duplication | 88% | Mass spectrometry |
Wee1 | p-Ser642 | CDK1 inhibition | 75% | Kinase assay |
NudC | p-Ser274 | Spindle dynamics | 68% | Immunofluorescence |
These changes correlate with G2/M arrest and apoptosis selectively in tumor cells, while normal cells undergo reversible G1/G2 arrest without caspase activation [1] [3]. The phosphosite signature serves as a pharmacodynamic biomarker, with clinical studies confirming dose-dependent reductions in pHistone H3 (Ser10) levels correlating with MK-1496 plasma concentrations [3].
PLK1's PBD—comprising PB1 and PB2 subdomains—binds phosphorylated Ser-pSer/pThr-Pro motifs to direct subcellular localization [2] [8]. While MK-1496 does not directly target the PBD, it indirectly disrupts PBD function through two mechanisms:
This mislocalization prevents phosphorylation of spatially restricted substrates like Cdc25C at the centrosome and Bub1 at kinetochores. Notably, mutations in the PBD (e.g., W414F in PB1) phenocopy MK-1496 effects, confirming that PBD dysfunction contributes significantly to efficacy [4] [8]. The unique PBD of PLK4 (lacking PB2) remains unaffected, explaining MK-1496's minimal impact on centriole duplication [8].
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